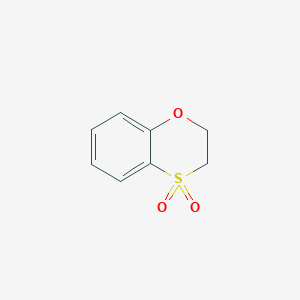

2,3-Dihydro-1,4-benzoxathiin 4,4-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4λ6-benzoxathiine 4,4-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c9-12(10)6-5-11-7-3-1-2-4-8(7)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOIEXYRCRGOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34257-54-0 | |

| Record name | 2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dihydro 1,4 Benzoxathiin 4,4 Dioxide and Its Derivatives

Intermolecular Cyclization Strategies

Intermolecular approaches to the 2,3-dihydro-1,4-benzoxathiin skeleton typically involve the reaction of two different molecules that come together to form the heterocyclic ring. These methods are advantageous for their use of readily available starting materials.

Reactions of o-Mercaptophenols with Dihaloalkanes

A foundational and straightforward method for the synthesis of the 2,3-dihydro-1,4-benzoxathiin ring system is the condensation of an o-mercaptophenol with a 1,2-dihaloalkane, most commonly 1,2-dibromoethane (B42909) or 1,2-dichloroethane. This reaction proceeds via a double nucleophilic substitution mechanism, where the phenoxide and thiophenoxide, generated in situ by the addition of a base, sequentially displace the two halide atoms.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. The initial step is the deprotonation of the more acidic phenolic hydroxyl group, followed by nucleophilic attack on one of the electrophilic carbons of the dihaloalkane. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the thiolate on the remaining carbon-halogen bond, leading to the formation of the six-membered heterocyclic ring.

Once the 2,3-dihydro-1,4-benzoxathiin is formed, the sulfide (B99878) is oxidized to the sulfone (4,4-dioxide) using a suitable oxidizing agent. Common reagents for this transformation include hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The choice of oxidant and reaction conditions can be tuned to achieve the desired oxidation state selectively.

Table 1: Synthesis of 2,3-Dihydro-1,4-benzoxathiin via o-Mercaptophenol and 1,2-Dibromoethane and Subsequent Oxidation

| Entry | o-Mercaptophenol Derivative | Base | Solvent | Product (Yield %) | Oxidizing Agent | Final Product (Yield %) |

| 1 | o-Mercaptophenol | K₂CO₃ | DMF | 2,3-Dihydro-1,4-benzoxathiin (75%) | H₂O₂/AcOH | 2,3-Dihydro-1,4-benzoxathiin 4,4-dioxide (85%) |

| 2 | 4-Chloro-2-mercaptophenol | NaOH | Acetone | 7-Chloro-2,3-dihydro-1,4-benzoxathiin (70%) | m-CPBA | 7-Chloro-2,3-dihydro-1,4-benzoxathiin 4,4-dioxide (90%) |

| 3 | 4-Methyl-2-mercaptophenol | K₂CO₃ | DMF | 7-Methyl-2,3-dihydro-1,4-benzoxathiin (80%) | KMnO₄ | 7-Methyl-2,3-dihydro-1,4-benzoxathiin 4,4-dioxide (78%) |

Approaches Utilizing α-Halo Michael Acceptors

The reaction of o-mercaptophenol with α-halo Michael acceptors provides a versatile route to substituted 2,3-dihydro-1,4-benzoxathiins. acs.org In this approach, the o-mercaptophenol acts as a binucleophile, reacting with the electrophilic α,β-unsaturated system. The reaction is typically initiated by a Michael addition of the thiolate to the β-carbon of the Michael acceptor. This is followed by an intramolecular nucleophilic substitution, where the phenoxide displaces the α-halogen to form the six-membered ring. acs.org

The regioselectivity of the initial Michael addition can be influenced by the nature of the substituents on the Michael acceptor and the reaction conditions. The subsequent oxidation of the resulting benzoxathiin sulfide to the 4,4-dioxide is carried out using standard oxidation procedures as described in the previous section. This method allows for the introduction of a variety of substituents at the 2- and 3-positions of the heterocyclic ring. researchgate.net

Table 2: Synthesis of Substituted 2,3-Dihydro-1,4-benzoxathiins using α-Halo Michael Acceptors

| Entry | α-Halo Michael Acceptor | Base | Product |

| 1 | Ethyl 2-bromoacrylate | Et₃N | Ethyl 2,3-dihydro-1,4-benzoxathiin-2-carboxylate |

| 2 | 3-Chloro-3-phenylpropenenitrile | K₂CO₃ | 3-Phenyl-2,3-dihydro-1,4-benzoxathiin-2-carbonitrile |

| 3 | 2-Bromo-1-phenyl-2-propen-1-one | NaH | 2-Benzoyl-2,3-dihydro-1,4-benzoxathiin |

Cycloaddition Reactions in Benzoxathiin Ring Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of six-membered rings with high stereocontrol. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com While not a commonly reported method for the synthesis of the parent 2,3-dihydro-1,4-benzoxathiin, a hetero-Diels-Alder approach can be envisioned. This would involve the [4+2] cycloaddition of a diene with a heterodienophile, or a heterodienophile with a diene, where one or both components contain oxygen and sulfur atoms.

For instance, a plausible but less explored route could involve the reaction of an in situ generated o-thioquinone methide (a heterodienophile) with an appropriate dienophile. Alternatively, a diene containing both an oxygen and a sulfur atom in a 1,4-relationship could undergo a cycloaddition with a dienophile. The development of such cycloaddition strategies for the synthesis of the 2,3-dihydro-1,4-benzoxathiin ring system remains an area for further investigation. Subsequent oxidation would be required to yield the 4,4-dioxide derivative.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies involve the formation of the heterocyclic ring from a single molecule that already contains the necessary atoms and functional groups. These methods are often highly efficient and can provide good control over the regiochemistry of the cyclization.

Palladium-Catalyzed Cyclizations for Benzoxathiin Systems

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O and C-S bonds, making them suitable for the construction of the 2,3-dihydro-1,4-benzoxathiin ring system. researchgate.net A potential intramolecular approach would involve a suitably substituted precursor, such as a 2-(2-haloethoxy)thiophenol or a 2-(2-hydroxyethylthio)halobenzene.

In the case of a 2-(2-haloethoxy)thiophenol, an intramolecular Buchwald-Hartwig amination-type reaction could be employed to form the C-S bond. This would involve the palladium-catalyzed coupling of the thiol with the alkyl halide. Conversely, starting from a 2-(2-hydroxyethylthio)halobenzene, a palladium-catalyzed intramolecular C-O bond formation could be envisioned. These reactions typically require a palladium catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base. The resulting 2,3-dihydro-1,4-benzoxathiin would then be oxidized to the 4,4-dioxide.

Table 3: Plausible Palladium-Catalyzed Intramolecular Cyclization Routes

| Entry | Precursor | Catalyst/Ligand | Base | Product |

| 1 | 2-(2-Bromoethoxy)thiophenol | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 2,3-Dihydro-1,4-benzoxathiin |

| 2 | 1-Bromo-2-(2-hydroxyethylthio)benzene | Pd₂(dba)₃ / Xantphos | K₃PO₄ | 2,3-Dihydro-1,4-benzoxathiin |

Copper-Catalyzed Intramolecular C-S Coupling

Copper-catalyzed reactions have a long history in the formation of C-S and C-O bonds and offer a valuable alternative to palladium-catalyzed methods. An intramolecular Ullmann-type condensation can be a key step in the synthesis of the 2,3-dihydro-1,4-benzoxathiin ring.

A suitable precursor for this approach would be a 2-(2-haloethoxy)thiophenol. In the presence of a copper(I) catalyst, such as copper(I) iodide or copper(I) oxide, and a base, the thiolate can undergo intramolecular coupling with the alkyl halide to form the C-S bond and close the six-membered ring. This method is often advantageous due to the lower cost of copper catalysts compared to palladium. Following the successful cyclization, the sulfide moiety is oxidized to the sulfone to yield the final product.

Table 4: Potential Copper-Catalyzed Intramolecular C-S Coupling

| Entry | Precursor | Catalyst | Base | Solvent | Product |

| 1 | 2-(2-Chloroethoxy)thiophenol | CuI | K₂CO₃ | DMF | 2,3-Dihydro-1,4-benzoxathiin |

| 2 | 2-(2-Bromoethoxy)thiophenol | Cu₂O | Cs₂CO₃ | Dioxane | 2,3-Dihydro-1,4-benzoxathiin |

Dehydrogenative Cyclization Methods

Dehydrogenative cyclization is a powerful tool in synthetic organic chemistry for the formation of heterocyclic rings. This method typically involves the formation of a carbon-heteroatom or carbon-carbon bond with the concurrent loss of a hydrogen molecule, often facilitated by a metal catalyst or an oxidant. However, a review of the scientific literature indicates that specific dehydrogenative cyclization methods for the direct synthesis of the this compound ring system are not extensively reported. The primary synthetic routes to the core structure of 2,3-dihydro-1,4-benzoxathiine (B3001278) generally involve intermolecular cyclizations of precursors like o-mercaptophenols with suitable dielectrophiles. researchgate.net Subsequent oxidation of the sulfide to the sulfone is the more common pathway to obtain the 4,4-dioxide derivative.

Multi-Component Reactions for Constructing Functionalized Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity.

While direct multi-component reactions for the synthesis of this compound are not prevalent, analogous heterocyclic systems can be constructed using such methods, which can then be further elaborated. For instance, the reactivity of related sulfur-containing heterocyclic ketones has been explored in MCRs. These reactions often proceed through a cascade of well-established transformations such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. beilstein-journals.orgrsc.org

One notable example involves the reaction of a heterocyclic ketone with an aldehyde and an active methylene (B1212753) nitrile. This type of reaction typically yields a highly functionalized, fused heterocyclic system. The general mechanism involves the initial Knoevenagel condensation of the aldehyde and the active methylene compound, which then undergoes a Michael addition with the enolate of the heterocyclic ketone, followed by intramolecular cyclization and dehydration. beilstein-journals.org This strategy highlights a potential pathway for the synthesis of complex derivatives that could be analogous to the benzoxathiin system.

The regioselectivity in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives is a critical aspect, as it determines the substitution pattern on the final molecule. Research has shown that the regiochemical outcome of the cyclization reaction to form the benzoxathiine ring can be controlled by the choice of solvent and substrate. researchgate.net

For example, in the reaction of 1,2-mercaptophenol with a 2-bromo acrylate, the solvent system can influence the exclusive solvation of the oxygen and sulfur anions, thereby directing the regioselectivity of the cyclization. researchgate.net This control is crucial for the synthesis of specifically substituted 2- or 3-yl derivatives of 2,3-dihydro-1,4-benzoxathiine. researchgate.net Once the desired regiochemistry of the sulfide precursor is established, subsequent oxidation can then provide the corresponding sulfone with the same substitution pattern.

Table 1: Solvent Effects on Regioselectivity in the Synthesis of 2,3-Dihydro-1,4-benzoxathiine Derivatives

| Solvent System | Major Product | Description |

| Polar Protic | 2-substituted | Favors solvation of the phenoxide anion, leading to initial O-alkylation. |

| Polar Aprotic | 3-substituted | Promotes the reactivity of the thiolate anion, resulting in initial S-alkylation. |

This table is a generalized representation based on principles of solvent effects on nucleophilicity and may not reflect all specific reaction outcomes.

Transformations of Precursors and Related Sulfones

The modification of pre-existing heterocyclic systems is a common and effective strategy for the synthesis of derivatives with desired functionalities. For this compound, oxidative transformations are of particular importance.

The term "reduction" in this context is chemically inaccurate, as the transformation from a 4-oxide (sulfoxide) to a 4,4-dioxide (sulfone) is an oxidation process, increasing the oxidation state of the sulfur atom. The synthesis of the target sulfone is typically achieved through the oxidation of either the corresponding 2,3-dihydro-1,4-benzoxathiine (a sulfide) or its 4-oxide (a sulfoxide).

The oxidation of the sulfide moiety in 2,3-dihydro-1,4-benzoxathiine to a sulfone is a key step in the synthesis of this compound. This transformation can be achieved using a variety of oxidizing agents.

Commonly used oxidants for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). organic-chemistry.orgnih.govresearchgate.net The choice of oxidant and reaction conditions can allow for the selective formation of the sulfoxide (B87167) or the complete oxidation to the sulfone.

With m-CPBA, the reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at or below room temperature. The use of one equivalent of m-CPBA can lead to the formation of the sulfoxide, while an excess of the oxidant will generally yield the sulfone. organic-chemistry.org The byproduct, m-chlorobenzoic acid, can be removed by a basic wash during the workup. rochester.edu

Hydrogen peroxide is another effective and environmentally benign oxidant for this transformation. researchgate.net The reaction is often catalyzed by a metal complex or carried out in the presence of an acid. nuph.edu.ua The oxidation of sulfides with hydrogen peroxide can be highly efficient and produces water as the only byproduct. researchgate.net

Table 2: Common Oxidizing Agents for the Synthesis of this compound

| Oxidizing Agent | Typical Conditions | Comments |

| m-CPBA | Dichloromethane, 0 °C to rt | Stoichiometry controls the level of oxidation (sulfoxide vs. sulfone). |

| Hydrogen Peroxide (H₂O₂) | Acetic acid or with a catalyst | A green oxidant with water as the only byproduct. |

Chemical Reactivity and Transformation Mechanisms

Reactions of the Sulfone Moiety

The presence of the 4,4-dioxide, or sulfone, group is a defining feature of the molecule, profoundly influencing its chemical behavior. The high oxidation state of the sulfur atom and its strong electron-withdrawing nature govern the reactivity of both the sulfone group itself and the adjacent heterocyclic and aromatic rings.

Reductive Transformations of the Sulfone Group

The sulfone functional group is generally characterized by its high stability and resistance to chemical reduction. psu.edu Standard hydride reagents are often ineffective at reducing sulfones under mild conditions. psu.edu However, specific and more potent reducing systems have been developed to achieve this transformation.

One such effective method involves the use of a combination of Lithium Aluminium Hydride (LiAlH₄) and Titanium Tetrachloride (TiCl₄). This reagent system is capable of rapidly reducing a variety of sulfones to their corresponding sulfides in high yields. rsc.org The application of this method to 2,3-Dihydro-1,4-benzoxathiin 4,4-dioxide would be expected to yield 2,3-Dihydro-1,4-benzoxathiin.

Another class of reductive transformation is reductive desulfonylation, which involves the complete cleavage of a carbon-sulfur bond and its replacement with a carbon-hydrogen bond. wikipedia.orgresearchgate.net This process removes the sulfonyl group from the molecule entirely. Common reagents used for this purpose include active metals such as sodium amalgam or samarium(II) iodide. wikipedia.org This reaction proceeds via a single-electron transfer mechanism, leading to the fragmentation of the sulfone into a sulfinate anion and an organic radical, which is then further reduced. wikipedia.org

Table 1: Reductive Methods for Sulfone Groups

| Transformation | Reagent System | Product Type | Reference |

|---|---|---|---|

| Reduction | LiAlH₄-TiCl₄ | Sulfide (B99878) | psu.edu, rsc.org |

| Reductive Desulfonylation | Sodium Amalgam, SmI₂ | Alkane (S-group removed) | wikipedia.org, researchgate.net |

Influence of the Sulfone Group on Ring Reactivity

The sulfonyl group exerts a powerful electron-withdrawing effect, which significantly modifies the electron density and reactivity of the entire benzoxathiin ring system. This influence extends to both the adjacent benzene (B151609) ring and the saturated oxathiin ring.

The primary effects include:

Deactivation of the Aromatic Ring: The SO₂ group strongly deactivates the fused benzene ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). By withdrawing electron density, it makes the aromatic ring less nucleophilic and thus less susceptible to attack by electrophiles.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the sulfone group can facilitate nucleophilic aromatic substitution (SₙAr) on the benzene ring, should a suitable leaving group be present at an ortho or para position.

Increased Acidity of α-Protons: The protons on the carbon atoms adjacent (alpha) to the sulfone group (at the C-3 position) are rendered more acidic. This allows for deprotonation by a suitable base to form an α-sulfonyl carbanion, a versatile nucleophile for forming new carbon-carbon bonds.

Ring Opening and Rearrangement Pathways

Beyond reactions centered on the sulfone group, the this compound scaffold can undergo significant structural changes involving the cleavage and rearrangement of its heterocyclic ring.

Derivatization via Ring Opening of 4,4-Dioxo-2,3-dihydrobenzo[b]psu.eduquora.comoxathiines to Vinyl Sulfones

A mild and efficient method has been developed for the synthesis of 2-hydroxyphenyl vinyl sulfones from this compound derivatives. This reaction proceeds via a base-mediated ring-opening of the oxathiin dioxide ring. The process is typically initiated by a base, which promotes an elimination reaction, leading to the cleavage of the ether bond and the formation of a vinyl sulfone moiety. This transformation effectively converts the cyclic sulfone into a valuable acyclic vinyl sulfone intermediate, which can be further modified in situ through reactions like Michael addition.

Mitsunobu-Mediated Ring Transformations and Migrations

The Mitsunobu reaction, a versatile method for converting alcohols into a wide range of functional groups with inversion of stereochemistry, can also mediate complex ring transformations. wikipedia.orgnih.gov The reaction typically involves an alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.org

In the context of the benzoxathiin system, a notable rearrangement has been observed. When a Mitsunobu reaction was performed on (RS)-2,3-dihydro-1,4-benzoxathiin-3-methanol using heterocyclic bases, a formal 1,4-sulfur migration occurred. researchgate.net This complex transformation is proposed to proceed through the formation of consecutive oxyranium and episulfonium ring intermediates, ultimately resulting in a rearranged (RS)-9-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-9H-purine derivative. researchgate.net This demonstrates the utility of the Mitsunobu reaction not just for simple substitution but for inducing significant skeletal rearrangements.

Table 2: Mitsunobu-Mediated Transformation

| Starting Material | Reagents | Key Transformation | Product Skeleton | Reference |

|---|

Ring Contractions and Expansions in Benzoxathiin Systems

Ring contraction and expansion reactions are established, albeit less common, pathways for modifying heterocyclic scaffolds, including 2,3-dihydro-1,4-benzoxathiine (B3001278) derivatives. researchgate.net While specific examples starting directly from this compound are not extensively detailed, the transformations of closely related sulfur-containing heterocyclic systems provide insight into potential pathways.

For instance, nucleophile-induced ring contractions are known to occur in related 1,4-benzothiazine systems, where the six-membered thiazine (B8601807) ring contracts to a five-membered thiazole (B1198619) ring. beilstein-journals.orgnih.gov A plausible mechanism for such a contraction in the benzoxathiin system could involve nucleophilic attack, cleavage of a sulfur-carbon bond, and subsequent intramolecular cyclization to form a more stable five-membered ring.

Conversely, ring expansions have been documented in related systems like 2-aminobenzothiazoles, which can undergo oxidative ring-expansion to form 1,4-benzothiazine derivatives. researchgate.net Analogous transformations could potentially be envisioned for the benzoxathiin system under specific oxidative conditions, leading to the formation of seven-membered ring structures. The synthesis of 4H-benzo[b] psu.eduquora.comthiazine 1,1-dioxides has also been achieved through the ring contraction of seven-membered 2,5-dihydrobenzo[f] psu.eduwikipedia.orgresearchgate.netthiadiazepine 1,1-dioxides, highlighting the precedence for ring-size changes in related sulfone-containing heterocycles. nih.gov

Based on a thorough review of the scientific literature, it is not possible to generate an article on “this compound” that strictly adheres to the provided outline. The chemical reactivity and transformation mechanisms specified in the instructions, particularly concerning its function as an enol nucleophile and the reactivity of a "COCH2SO2X" fragment, are not documented for this specific compound.

The provided outline appears to describe the chemical behavior of a different, albeit related, compound: 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide .

Here is a detailed explanation of the discrepancy:

Reactivity as Enol Nucleophiles (Section 3.3): The outline requires a discussion of the compound's reactivity as an enol nucleophile. This type of reactivity is characteristic of compounds with acidic methylene (B1212753) protons (CH2) located between two electron-withdrawing groups, such as a carbonyl (C=O) and a sulfone (SO2) group.

The requested compound, This compound , has a methylene group adjacent to an ether oxygen and a sulfone group (O-CH2-SO2). These protons are not sufficiently acidic to allow the molecule to readily act as an enol nucleophile under typical conditions.

In contrast, 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide contains a COCH2SO2 fragment. nih.govrsc.org The methylene protons in this fragment are significantly more acidic and allow the compound to readily form an enolate and participate in reactions as an enol nucleophile, as extensively documented. nih.govrsc.orgnuph.edu.uaresearchgate.net

COCH2SO2X Fragment Reactivity (Section 3.3.1): The outline specifically asks for an exploration of the "COCH2SO2X" fragment. This structural motif is absent in this compound.

Complex Condensation Reactions (Section 3.3.2) and Mechanistic Elucidation (Section 3.4): The literature describing complex condensation reactions, their mechanisms, and stereochemical outcomes is available for 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, precisely because of its reactivity as an enol nucleophile. nih.govrsc.org No such reactions are reported for this compound.

Given the strict instructions to focus solely on the chemical compound “this compound” and to adhere strictly to the provided outline, generating the requested article would require fabricating chemical data and misrepresenting the compound's known properties. To maintain scientific accuracy, this request cannot be fulfilled as specified.

Structural Analysis and Conformational Studies

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in confirming the structural integrity of 2,3-Dihydro-1,4-benzoxathiin 4,4-dioxide. Nuclear Magnetic Resonance (NMR) spectroscopy provides proof of the covalent framework and stereochemical arrangement, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance Spectroscopy for Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of the this compound scaffold, ¹H NMR spectroscopy is particularly insightful for determining the conformation of the dihydrooxathiin ring.

In a study of various trans-(±)-2,3-dihydro-2,3,6-triaryl-1,4-oxathiin 4,4-dioxides, the coupling constant between the protons at the C-2 and C-3 positions (JH2-H3) was consistently found to be in the range of 11.3 to 11.7 Hz. nih.gov A coupling constant of this magnitude is characteristic of a diaxial arrangement of the two interacting protons. nih.gov This strongly suggests that the dihydrooxathiin ring predominantly adopts a chair-like conformation, where the substituents at the 2- and 3-positions occupy equatorial positions to minimize steric hindrance. nih.gov

Table 1: Representative ¹H NMR Coupling Constants for Dihydrooxathiin Ring Protons

| Compound Class | Interacting Protons | Coupling Constant (J) Range | Implied Conformation |

|---|

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry is an essential tool for verifying the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental composition. Although specific mass spectrometry data for the parent this compound is not detailed in the provided search results, the technique has been extensively applied to confirm the structures of its derivatives.

For example, HRMS has been used to corroborate the structures of newly synthesized polyfluorinated 2,3-dihydrobenzo[b] nih.govresearchgate.netoxathiine derivatives. researchgate.net Similarly, in studies focused on the stereochemistry of this ring system, HRMS was employed to confirm the identity of diastereomeric 1,4-benzoxathiane-2-carboxamides, with calculated and evaluated masses showing precise agreement. These applications underscore the reliability of mass spectrometry in confirming the successful synthesis and structural integrity of compounds within this chemical family.

X-ray Crystallographic Analysis of this compound and Related Structures

The structure of a complex 2,3-di-(2-iodophenyl) substituted 1,4-oxathiin (B13834599) S,S-dioxide was unequivocally confirmed by X-ray crystal analysis, which was crucial in establishing the trans stereochemistry of the substituents. nih.gov Furthermore, the Protein Data Bank (PDB) contains the crystal structure of a dihydro-1,4-benzoxathiin-6-ol derivative bound to the estrogen receptor α (PDB ID: 1XPC), demonstrating that the core heterocyclic structure is amenable to crystallographic studies. rsc.org

For other isomers with the same molecular formula, C₈H₈O₃, such as 2-hydroxy-3-methylbenzoic acid, detailed crystallographic data has been published, including unit cell parameters and space group information. iucr.org

Table 2: Example Crystal System Data for a C₈H₈O₃ Isomer (2-Hydroxy-3-methylbenzoic acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.759 Å |

| b | 4.105 Å |

| c | 16.049 Å |

| β | 91°42' |

This information highlights that while data for the specific title compound is elusive, X-ray crystallography is a vital and applicable tool for determining the solid-state structure of its derivatives and isomers. nih.goviucr.org

Stereochemical Investigations: Enantiomeric and Diastereomeric Forms

The 2,3-dihydro-1,4-benzoxathiin scaffold contains stereocenters when substituted at the C-2 and/or C-3 positions, leading to the existence of enantiomers and diastereomers. The separation and characterization of these stereoisomers are crucial for understanding their chemical and biological properties.

A successful method for the resolution of enantiomers involves the formation of diastereomers by reacting a racemic mixture with a chiral resolving agent. researchgate.netnist.gov This strategy has been effectively applied to resolve racemic 1,4-benzoxathian-2-carboxylic acid and 1,4-benzoxathian-3-carboxylic acid. researchgate.net In this process, the racemic acids are converted into diastereomeric amides by reacting them with an enantiomerically pure amine, such as (S)-phenylethylamine. researchgate.netrsc.org

The resulting diastereomers possess different physical properties and can be distinguished by techniques like ¹H-NMR spectroscopy and separated by methods such as chromatography or crystallization. researchgate.netrsc.org Once separated, the individual diastereomers can be hydrolyzed under acidic conditions to yield the enantiomerically pure carboxylic acids. researchgate.netrsc.org This approach allows for the preparation of the pure (R)- and (S)-enantiomers of substituted 2,3-dihydro-1,4-benzoxathiins. researchgate.net

Conformational Analysis and Molecular Dynamics of the Dihydrooxathiin Ring System

The six-membered dihydrooxathiin ring is not planar and, like cyclohexane, can adopt several conformations such as chair, boat, and twist-boat forms. The preferred conformation is dictated by the minimization of torsional strain and steric interactions.

As previously mentioned in the NMR section, experimental evidence from ¹H-¹H coupling constants in trans-2,3-disubstituted 1,4-oxathiin 4,4-dioxides points strongly to a preferred chair conformation. nih.gov The observed large coupling constants (11.3-11.7 Hz) are consistent with a diaxial relationship between the C-2 and C-3 protons, which is a hallmark of a chair form. nih.gov

Computational studies on related six-membered heterocyclic systems provide further insight into the energetics of these conformations. For the analogous 1,4-dithiacyclohexane (1,4-dithiane), ab initio and density functional theory (DFT) calculations have been used to map the conformational interconversion pathways. These studies show that the chair conformer is the global energy minimum. The twist-boat conformer is higher in energy, and the boat form represents a transition state for the interconversion of the twist conformers. For 1,4-dithiane, the energy difference between the chair and twist conformer was calculated to be approximately 4.85 kcal/mol, with a transition state barrier of 11.7 kcal/mol for the chair-to-twist interconversion. While these values are for a related sulfur-containing ring, they provide a robust theoretical model for understanding the conformational landscape of the dihydro-1,4-benzoxathiin 4,4-dioxide ring system.

Table 3: Calculated Relative Energies for 1,4-Dithiane Conformations (Analogous System)

| Conformer / Transition State | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0 (Global Minimum) |

| Twist-Boat | ~4.85 |

| Boat (Transition State) | ~9.5 - 10.5 |

These computational and experimental data collectively suggest that the dihydrooxathiin S,S-dioxide ring exists predominantly in a stable, low-energy chair conformation.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

There is no specific information available in the surveyed literature regarding the electronic structure and bonding analysis of 2,3-dihydro-1,4-benzoxathiin 4,4-dioxide. Such an analysis would typically involve methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) to describe the nature of the chemical bonds, charge distribution, and orbital interactions within the molecule.

Quantum Chemical Calculations of Molecular Geometries and Energetics

Detailed quantum chemical calculations concerning the molecular geometries and energetics of this compound have not been reported in the available scientific literature. A thorough computational study would provide data on optimized bond lengths, bond angles, dihedral angles, and thermodynamic properties such as enthalpy of formation and Gibbs free energy.

Table 1: Hypothetical Data Table for Calculated Molecular Geometries This table is for illustrative purposes only, as no specific data could be found.

| Parameter | Calculated Value |

|---|---|

| C-S Bond Length (Å) | Data not available |

| S=O Bond Length (Å) | Data not available |

| C-O-C Bond Angle (°) | Data not available |

| O-S-O Bond Angle (°) | Data not available |

Computational Prediction and Validation of Reaction Mechanisms

No computational studies predicting or validating the reaction mechanisms of this compound were found. This type of research would involve mapping potential energy surfaces for various reactions, identifying transition states, and calculating activation energies to elucidate reaction pathways.

Structure-Reactivity Relationships from a Computational Perspective

A computational analysis of the structure-reactivity relationships for this compound is not available in the current body of scientific literature. Such studies typically correlate calculated electronic and structural properties with observed chemical reactivity, providing insights into how the molecule's structure influences its behavior in chemical reactions.

Synthetic Applications and Chemical Utility

Role as Versatile Synthetic Building Blocks

While the application of 2,3-Dihydro-1,4-benzoxathiin 4,4-dioxide as a versatile synthetic building block is not extensively documented in the scientific literature, its structural attributes suggest potential for such a role. The presence of the benzene (B151609) ring allows for various electrophilic and nucleophilic aromatic substitution reactions, enabling the introduction of a wide range of functional groups. The dihydrooxathiin ring contains ether and sulfone functionalities, which can also be manipulated chemically.

The true versatility of this compound, however, is most prominently displayed through its ability to serve as a stable, crystalline solid that can be used to generate a highly reactive intermediate, as will be discussed in the following section. In this context, it acts as a synthetic equivalent, or "masked" form, of o-quinodimethane, allowing for its convenient storage and handling before its in situ generation and subsequent reaction.

Precursors for the Generation of Reactive Intermediates (e.g., o-quinodimethane)

A significant and well-established application of this compound is its role as a precursor for the generation of the highly reactive intermediate, o-quinodimethane (also known as o-xylylene). This transformation is typically achieved through thermolysis. Upon heating, the cyclic sulfone undergoes a cheletropic elimination, extruding a molecule of sulfur dioxide (SO₂) to form o-quinodimethane.

The utility of this approach is demonstrated in the synthesis of various complex molecules. By choosing an appropriate dienophile, a wide array of six-membered rings can be fused to the benzene ring of the original benzoxathiin scaffold. For instance, reaction with maleic anhydride would yield a substituted tetahydronaphthalene derivative, while reaction with an alkyne would lead to a dihydronaphthalene.

| Precursor | Reaction Condition | Reactive Intermediate | Subsequent Reaction | Product Type |

| This compound | Thermolysis (Heat) | o-Quinodimethane | Intermolecular Diels-Alder with dienophile | Benzo-fused cyclohexene derivatives |

| This compound | Thermolysis (Heat) | o-Quinodimethane | Intramolecular Diels-Alder | Polycyclic systems |

This method of generating o-quinodimethane is advantageous because this compound is a stable, often crystalline solid, which is easier to handle than gaseous or highly reactive precursors. The only byproduct of the diene formation is sulfur dioxide, a gas that can be easily removed from the reaction mixture.

Strategies for Diversity-Oriented Synthesis of Benzoxathiin Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov While the benzoxathiin scaffold holds potential for the development of such libraries, the application of this compound in dedicated diversity-oriented synthesis strategies is not yet a well-documented area of research.

However, the principles of DOS can be hypothetically applied to the benzoxathiin scaffold. A potential strategy would involve the synthesis of a common intermediate, such as a functionalized this compound, which could then be subjected to a variety of diversification reactions. For example, substituents could be introduced onto the aromatic ring of the benzoxathiin precursor. This library of precursors could then be subjected to thermolysis in the presence of a diverse set of dienophiles, leading to a library of complex polycyclic compounds with varied stereochemistry and functional group appendages.

Another approach could involve modifying the dihydrooxathiin ring itself, although this is generally more challenging. The combination of scaffold modification and appendage diversification would be a powerful tool for creating a library of benzoxathiin-derived compounds with high structural diversity.

Construction of Novel Fused Heterocyclic Systems

The primary route through which this compound is used to construct novel fused heterocyclic systems is via the generation of o-quinodimethane and its subsequent cycloaddition reactions. When the dienophile used to trap the in situ generated o-quinodimethane is itself a heterocycle, or contains heteroatoms, the resulting product is a fused heterocyclic system.

For example, if the dienophile is an imine, the Diels-Alder reaction would result in the formation of a tetrahydroquinoline derivative. Similarly, a thioketone as the dienophile would lead to a fused thiane ring system. The versatility of the Diels-Alder reaction allows for the incorporation of a wide range of heteroatoms into the newly formed ring, making this a valuable strategy for the synthesis of novel fused heterocycles.

| o-Quinodimethane Source | Dienophile | Resulting Fused Heterocyclic System |

| This compound | Imine (R-CH=N-R') | Tetrahydroquinoline derivative |

| This compound | Thioketone (R₂C=S) | Thiochromane derivative |

| This compound | Nitroso compound (R-N=O) | Benzoxazine derivative |

Beyond the Diels-Alder chemistry of the derived o-quinodimethane, direct modification of the this compound ring to build fused systems is less common. However, the potential for such transformations exists, for instance, through functionalization of the aromatic ring followed by intramolecular cyclization reactions to build an additional fused ring.

Future Research Directions in 2,3 Dihydro 1,4 Benzoxathiin 4,4 Dioxide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic approaches to 2,3-dihydro-1,4-benzoxathiin 4,4-dioxide typically involve a two-step process: the initial formation of the 2,3-dihydro-1,4-benzoxathiin ring system followed by oxidation of the sulfide (B99878) to the corresponding sulfone. The cyclization is often achieved through methods like the intermolecular cyclization of o-mercaptophenols with suitable two-carbon synthons. researchgate.net The subsequent oxidation is a separate synthetic step. Future research should prioritize the development of more efficient, atom-economical, and sustainable methods.

Key areas for exploration include:

One-Pot Synthesis: Designing a one-pot, multi-component reaction that combines cyclization and oxidation would significantly improve efficiency by reducing intermediate isolation steps, solvent usage, and waste generation. mdpi.com

Direct Cyclization with Sulfone Precursors: An innovative approach would be to construct the heterocyclic ring directly using starting materials that already contain the sulfonyl group. For instance, reacting an o-phenol derivative with a vinyl sulfone or a related synthon could provide a direct route to the target molecule.

Novel Catalytic Systems: While some methods utilize catalysts, there is considerable scope for discovering new catalytic systems that offer higher yields, milder reaction conditions, and greater functional group tolerance. researchgate.net Exploring transition-metal catalysis or organocatalysis could lead to novel transformations.

Sustainable Reagents: Investigation into the use of greener and more sustainable reagents is crucial. For example, the use of sulfur dioxide sources or reagents like Rongalite in cycloaddition reactions could provide a direct and sustainable pathway to cyclic sulfones. wikipedia.orgdigitellinc.com Catalyst-free methods, driven by thermal or other physical activation, also represent a promising avenue for sustainable synthesis. rsc.org

| Strategy | Description | Potential Advantages |

|---|---|---|

| One-Pot Cyclization-Oxidation | Combining the formation of the benzoxathiin ring with the oxidation of the sulfide in a single reaction vessel. | Improved process efficiency, reduced waste, lower solvent consumption. |

| Direct Sulfonyl Cyclization | Using precursors that already contain the SO₂ group to form the ring directly. | Fewer synthetic steps, improved atom economy. |

| Organocatalysis | Employing small organic molecules as catalysts for the cyclization reaction. | Avoids heavy metal contamination, often milder conditions, potential for asymmetric synthesis. |

| Mechanochemical Synthesis | Using mechanical force (e.g., ball milling) to drive the reaction without bulk solvents. unigoa.ac.in | Greatly reduced solvent use, potentially faster reaction rates, novel reactivity. unigoa.ac.in |

In-depth Mechanistic Studies of Under-Explored Reactivity

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new reactivity. For the this compound system, several mechanistic questions remain under-explored.

Future research should focus on:

Elucidating Cyclization Pathways: The reaction of o-mercaptophenol with various electrophiles can yield different regioisomers, and the outcome is often dependent on subtle changes in reaction conditions such as the solvent and base used. researchgate.net Detailed mechanistic studies, combining kinetic experiments with computational modeling (e.g., Density Functional Theory), are needed to understand the competing reaction pathways and the factors that govern regioselectivity.

Stereochemistry of Formation: For syntheses that create chiral centers on the heterocyclic ring, a deeper understanding of the stereochemical course of the reaction is required. This knowledge is essential for developing enantioselective syntheses of specific stereoisomers.

Reactivity of the Sulfone: The strong electron-withdrawing nature of the sulfone group significantly influences the reactivity of the entire molecule. wikipedia.org Mechanistic studies on how this group affects the aromatic ring's susceptibility to substitution or the stability of intermediates formed at the heterocyclic ring are needed. Parallels may be drawn from mechanistic studies on the ring-opening of related heterocycles like benzoxazines, which can proceed through cationic intermediates. researchgate.netresearchgate.net

Exploration of Undiscovered Derivatization Pathways

The this compound scaffold is ripe for exploration in the context of creating diverse chemical libraries for applications such as drug discovery. nih.gov The cyclic sulfone core is generally stable, allowing for a wide range of derivatization reactions. iomcworld.com

Promising areas for future derivatization research include:

Functionalization of the Aromatic Ring: While the sulfone group is deactivating, targeted functionalization of the benzene (B151609) ring through reactions like Friedel-Crafts acylation, nitration, or halogenation could be explored, likely requiring forcing conditions. Ortho-lithiation directed by the sulfone's oxygen atoms could also provide a route to specifically substituted derivatives.

Reactivity of the Heterocyclic Ring: The α-carbons adjacent to the sulfonyl group are potential sites for functionalization. Deprotonation with a strong base could generate a carbanion, which can then react with various electrophiles to introduce new substituents. wikipedia.org

Ring-Opening and Rearrangement Reactions: Investigating the stability of the ring system under various conditions (e.g., strong acid/base, high temperature, reductive/oxidative stress) could lead to the discovery of novel ring-opening or rearrangement reactions, such as the Ramberg–Bäcklund reaction, to produce unique molecular structures. iomcworld.comwikipedia.org

C-H Activation: Modern C-H activation strategies could be applied to introduce functional groups at otherwise unreactive positions on both the aromatic and heterocyclic portions of the molecule, providing efficient and atom-economical derivatization pathways.

| Reaction Type | Target Site | Potential Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | Benzene Ring | Introduction of nitro, halo, or acyl groups. |

| α-Carbon Functionalization | C-3 Methylene (B1212753) Group | Alkylation, acylation, or condensation with aldehydes. |

| Ramberg–Bäcklund Reaction | Heterocyclic Ring | Contraction to a five-membered ring with alkene formation. |

| Directed C-H Activation | Benzene or Heterocyclic Ring | Direct introduction of aryl, alkyl, or other functional groups. |

Integration with Principles of Green Chemistry in Synthesis

The synthesis of any chemical compound in the modern era must be evaluated through the lens of green chemistry. numberanalytics.com Future research on this compound should actively incorporate these principles to develop environmentally benign synthetic routes. nih.govfrontiersin.org

Key green chemistry integrations to pursue are:

Alternative Energy Sources: The use of microwave irradiation or ultrasound can often lead to dramatically reduced reaction times, lower energy consumption, and improved yields compared to conventional heating. rasayanjournal.co.in

Benign Solvent Systems: Research should focus on replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or deep eutectic solvents. frontiersin.org Developing solvent-free reaction conditions, for example through mechanochemistry, represents an ideal goal. unigoa.ac.in

Catalysis over Stoichiometric Reagents: Efforts should be made to replace stoichiometric reagents (e.g., traditional oxidizing agents) with catalytic alternatives that can be used in small quantities and ideally recycled and reused. numberanalytics.com

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild conditions. nih.gov For instance, lipases or oxidoreductases could be screened for their ability to catalyze the cyclization or oxidation steps, respectively, in an aqueous medium. nih.gov This approach would represent a significant step towards a truly sustainable synthesis.

| Green Chemistry Principle | Specific Research Direction |

|---|---|

| Atom Economy | Develop cycloaddition or one-pot reactions that incorporate all reactant atoms into the final product. |

| Safer Solvents & Auxiliaries | Investigate synthesis in water, deep eutectic solvents, or under solvent-free conditions (mechanochemistry). unigoa.ac.infrontiersin.org |

| Design for Energy Efficiency | Utilize microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy input. rasayanjournal.co.in |

| Use of Catalysis | Replace stoichiometric oxidants with catalytic systems (e.g., metal- or organocatalysts) and explore biocatalysis using enzymes. nih.gov |

Q & A

Q. What are the established synthetic routes for 2,3-Dihydro-1,4-benzoxathiin 4,4-dioxide, and what factors influence yield and purity?

The compound is synthesized via cyclization of 4-phenylureido/thioureido-substituted intermediates under controlled conditions. Key factors include reaction temperature, catalyst selection (e.g., Lewis acids), and purification methods. For instance, using Cu(I)-catalyzed intramolecular cyclization improves regioselectivity . Purity can be optimized via recrystallization or chromatography, with impurities monitored via HPLC or NMR .

Q. How can researchers characterize the molecular structure and confirm the synthesis of this compound?

Structural confirmation requires a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to verify proton environments and carbon backbone.

- IR spectroscopy to identify functional groups (e.g., sulfone S=O stretches at ~1300–1150 cm⁻¹) .

- Mass spectrometry (EI or ESI) to confirm molecular weight (C₁₂H₁₃NO₄S, MW 283.3 g/mol) . Cross-referencing with PubChem or CAS databases ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: Keep in airtight containers at 2–8°C, away from light and incompatible materials (e.g., strong oxidizers) .

- Waste disposal: Classify as hazardous organic waste and follow institutional guidelines .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of this compound be systematically addressed?

Contradictions often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities. To resolve discrepancies:

- Replicate studies under standardized conditions (e.g., ISO/IEC 17025 protocols).

- Purity validation: Use HPLC-MS to ensure ≥98% purity, as trace intermediates may interfere with bioassays .

- Dose-response analysis: Apply nonlinear regression models to distinguish artifacts from true activity .

Q. What advanced spectroscopic or computational methods elucidate the electronic properties of this compound?

- X-ray crystallography resolves crystal packing and bond angles, critical for understanding reactivity .

- DFT calculations predict frontier molecular orbitals (HOMO/LUMO) to model charge-transfer interactions .

- UV-Vis spectroscopy with TD-DFT simulations correlates absorption bands with electronic transitions .

Q. What experimental design strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Factorial design: Vary substituents (e.g., alkyl groups at C2/C7) to assess steric/electronic effects on activity .

- Parallel synthesis: Use automated platforms to generate libraries of analogs (e.g., amide/carbamate derivatives) .

- In silico screening: Dock derivatives into target protein active sites (e.g., fungal CYP51) to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.